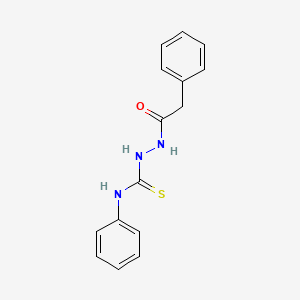

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-phenyl-2-(phenylacetyl)hydrazinecarbothioamides involves reactions between phenylhydrazine and isothiocyanates, employing methods such as stirring at room temperature, microwave irradiation, or mechanochemical grinding. These techniques have yielded compounds with significant tyrosinase inhibition capabilities, showcasing their potential in melanoma development inhibition (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through various analyses, including single-crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis. These studies have provided insights into their stability, interactions, and charge transfer characteristics (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings and demonstrating diverse biological activities. These reactions are characterized by their reactants, conditions, and the resulting compounds' structural features, which have been comprehensively analyzed using spectral techniques including IR, NMR, and mass spectrometry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, have been examined to understand their behavior in different environments. These studies contribute to the fundamental knowledge required for the practical application of these compounds in various fields (Jayakumar et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, have been a focus of research. Studies on the binding of these compounds with DNA and proteins, their antimicrobial activities, and their potential as sensors or probes highlight their versatility and potential for application in various scientific and technological areas (Farghaly et al., 2020).

Applications De Recherche Scientifique

DNA Binding and Antimicrobial Activity

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been synthesized and studied for their DNA binding properties. Research by Farghaly et al. (2020) demonstrated that certain derivatives show intercalation binding mode with single-stranded DNA, indicating potential antimicrobial and anti-cancer activities (Farghaly et al., 2020).

Fluorescent Probe for Iron

This compound has been investigated as a fluorescent sensor for Fe(III) in aqueous solutions. Casanueva Marenco et al. (2012) found that it exhibits selectivity for Fe(III) and displays a concentration-dependent increase in emission, making it a useful tool for detecting iron (Casanueva Marenco et al., 2012).

Anticonvulsant Evaluation

Tripathi et al. (2012) synthesized and evaluated this compound derivatives for anticonvulsant activity, finding some derivatives effective in seizure models, indicating potential in epilepsy treatment (Tripathi et al., 2012).

Inhibition of Cancer Cell Growth

Pakhontsu et al. (2014) reported that coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives inhibited the growth and propagation of human leukemia cells, suggesting potential therapeutic applications in cancer treatment (Pakhontsu et al., 2014).

Corrosion Inhibition

Ebenso et al. (2010) explored the use of thiosemicarbazides as corrosion inhibitors for mild steel in acidic media, revealing their potential in materials science for protecting metals against corrosion (Ebenso et al., 2010).

Tyrosinase Inhibition and Interaction with HSA

Sousa-Pereira et al. (2018) investigated a series of N-aryl-2-phenyl-hydrazinecarbothioamides as inhibitors of tyrosinase, an enzyme linked to melanoma development. These compounds showed promise as both inhibitors and in binding with human serum albumin (Sousa-Pereira et al., 2018).

Propriétés

IUPAC Name |

1-phenyl-3-[(2-phenylacetyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(11-12-7-3-1-4-8-12)17-18-15(20)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJYOVFEYXZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)